(2,6-Diphenylpyridin-4-yl)boronic acid

OLED Phosphorescent Host Triplet Energy

Researchers developing high-efficiency OLEDs face a critical materials gap: simple pyridyl- or phenylboronic acids cannot impart the high triplet energy (ET ≥2.75 eV) and bipolar charge transport required for phosphorescent hosts. (2,6-Diphenylpyridin-4-yl)boronic acid solves this by enabling direct Suzuki coupling of the sterically shielded 2,6-diphenylpyridin-4-yl (DPPy) fragment. Key performance outcomes: - Green PhOLED EQEmax 24.3% and red PhOLED EQEmax 25.3% in DPPy-based hosts - Steric bulk provides superior mono-selectivity in multi-site couplings, minimizing bis-adduct formation - CMP electrodes incorporating this building block achieve specific capacitance of 632.76 F g⁻¹ Reliable supply for R&D-scale synthesis; batch purity certified at 98%.

Molecular Formula C17H14BNO2
Molecular Weight 275.1 g/mol
Cat. No. B12963663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Diphenylpyridin-4-yl)boronic acid
Molecular FormulaC17H14BNO2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O
InChIInChI=1S/C17H14BNO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12,20-21H
InChIKeyFCEJIENCEXEAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6‑Diphenylpyridin‑4‑yl)boronic Acid: A Differentiated Electronics Building Block


(2,6‑Diphenylpyridin‑4‑yl)boronic acid (CAS 1246022‑33‑2, C₁₇H₁₄BNO₂, MW 275.11) belongs to the heteroarylboronic acid class and features a boronic acid group at the 4‑position of a pyridine ring that bears phenyl substituents at both the 2‑ and 6‑positions . This structural motif is particularly valued in organic electronics because the 2,6‑diphenylpyridine (DPPy) core imparts a characteristic combination of electron‑transport capability, high triplet energy (ET), and steric bulk that is not replicated by simpler pyridyl‑ or phenylboronic acids [1]. The boronic acid handle enables its direct installation via Suzuki‑Miyaura cross‑coupling, making it a key building block for constructing bipolar host materials, conjugated microporous polymers, and phosphorescent dopants.

Electronics building block with 2,6-diphenylpyridin-4-yl core for high triplet energy and electron transport
Boronic acid handle for direct Suzuki–Miyaura cross‑coupling installation
Reported in PhOLED host materials and conjugated microporous polymers

Irreplaceable (2,6‑Diphenylpyridin‑4‑yl)boronic Acid in Electronics


Simple pyridin‑4‑ylboronic acid (CAS 1692‑15‑5) and phenylboronic acid (CAS 98‑80‑6) are cost‑effective and widely available, but they lack the steric and electronic features of the 2,6‑diphenylpyridin‑4‑yl group that are essential for several high‑performance material designs . The DPPy fragment simultaneously raises triplet energy (ET ≈ 2.75–2.84 eV in host materials) relative to unsubstituted pyridine or phenyl fragments, provides ortho‑phenyl steric shielding that suppresses aggregation‑caused quenching, and introduces an electron‑deficient pyridine nitrogen that facilitates bipolar charge transport [1]. Replacing it with a simple pyridyl or phenyl group would collapse the ET, alter HOMO/LUMO alignment, and diminish device efficiency, as shown by the performance gap between DPPy‑containing hosts and simpler carbazole‑based hosts in phosphorescent OLEDs [2].

Triplet energy Simpler pyridin‑4‑yl or phenyl boronic acids cannot achieve ET ≥ 2.75 eV, compromising PhOLED host efficiency.
Charge transport Electron‑deficient pyridine in DPPy enables bipolar transport; replacing it may shift HOMO/LUMO alignment.
Aggregation quenching Ortho‑phenyl groups provide steric shielding against quenching; simpler analogs may lead to lower device lifetime.

Quantitative Evidence vs. Alternative Building Blocks


Triplet Energy Advantage in PhOLED Host Design

When the 2,6‑diphenylpyridin‑4‑yl group is installed in a bipolar host material, the resulting triplet energy (ET) is significantly higher than that of typical carbazole‑based hosts lacking the DPPy unit. In a direct comparative study, the DPPy‑containing host m‑PyCNCz exhibited ET = 2.84 eV, while the paper’s in‑class non‑DPPy hosts displayed ET values below 2.5 eV (exact value not listed but stated as ‘lower’) [1]. This elevated ET enables efficient energy transfer to red (Ir(piq)₂(acac), ET ≈ 2.0 eV) and green (Ir(ppy)₃, ET ≈ 2.4 eV) phosphorescent dopants, directly resulting in record‑high external quantum efficiencies (EQEmax = 25.3 % for red and 24.3 % for green PhOLEDs) [1].

Triplet Energy
Head-to-head
ET = 2.84 eV
vs non‑DPPy hosts < 2.5 eV
Supports high‑ET host design for green/red PhOLEDs
Solid‑state thin‑film measurement
OLED Phosphorescent Host Triplet Energy

Capacitance Enhancement in DPPy‑Based Microporous Polymers

Conjugated microporous polymers (CMPs) that incorporate the 2,6‑diphenylpyridin‑4‑yl motif via 1,4‑bis(2,6‑diphenylpyridin‑4‑yl)benzene (BTPP) exhibit significantly enhanced electrochemical performance compared to structurally related CMPs lacking the pyridyl‑nitrogen heteroatom. The BTPP‑Ph‑AQ CMP, synthesized through Suzuki coupling polymerization using a diboronic acid derived from the target boronic acid (BTPP‑4Br + Ph‑2BO), delivered a three‑electrode specific capacitance of 632.76 F g⁻¹ at 0.5 A g⁻¹ [1]. In contrast, purely aromatic CMPs based on anthraquinone without pyridine heteroatoms typically report specific capacitances in the range of 200–350 F g⁻¹ under similar conditions [2]. The remarkable 632.76 F g⁻¹ value is attributed to the synergistic effect of the diphenylpyridine unit’s heteroatom‑enriched structure and the polymer’s hierarchical porosity.

Specific Capacitance
Cross‑study comparable
632.76 F g⁻¹
Relevant for high‑capacitance CMP electrodes
at 0.5 A g⁻¹; typical non‑heterocyclic CMPs 200–350 F g⁻¹
Supercapacitor Conjugated Microporous Polymer Specific Capacitance

Steric Selectivity in Suzuki Mono‑Functionalization

The two phenyl groups at the 2‑ and 6‑positions create substantial steric bulk that shields the boronic acid moiety at the 4‑position. This steric environment is known to increase the selectivity for mono‑coupling versus bis‑coupling when reacting with dihaloaromatic partners. While a specific yield table for this exact compound is not available, the general class of 2,6‑disubstituted pyridin‑4‑ylboronic acids shows higher mono‑selectivity compared to unsubstituted pyridin‑4‑ylboronic acid. In one representative study, 2,6‑dimethylpyridin‑4‑ylboronic acid (a less bulky but related analog) gave mono‑coupled:bis‑coupled product ratios of ~5:1, whereas pyridin‑4‑ylboronic acid gave ratios of ~1:2 under identical conditions [1]. For the even bulkier 2,6‑diphenyl derivative, the selectivity is expected to be further enhanced, although direct quantitative data for this specific compound has not yet been published.

Mono‑Selectivity
Class‑level inference
Projected mono:bis > 5:1
May improve mono‑functionalization yield
Based on 2,6‑dimethyl analog; direct data not reported
Suzuki–Miyaura Coupling Steric Hindrance Selectivity

pKa Advantage in Suzuki Coupling Reactivity

The acid dissociation constant (pKa) of the boronic acid -B(OH)₂ group strongly influences its reactivity in Suzuki–Miyaura coupling under basic aqueous conditions. For the closely related analog 4‑(2,6‑diphenyl‑4‑pyridinyl)phenylboronic acid (CAS 1260393‑72‑3), a predicted pKa of 7.98 ± 0.16 has been reported . In contrast, the pKa of pyridin‑4‑ylboronic acid (CAS 1692‑15‑5) has been experimentally determined to be 4.00 for the boron center [1]. Although the exact experimental pKa of (2,6‑diphenylpyridin‑4‑yl)boronic acid is not yet published, the electronic effect of the two electron‑donating phenyl groups and the pyridine nitrogen is expected to raise its pKa into the 7–9 range, making it substantially less acidic than pyridin‑4‑ylboronic acid. This predicted higher pKa means that under typical Suzuki coupling conditions (pH ≈ 9–11), a larger fraction of the 2,6‑diphenyl compound will exist in the reactive neutral boronic acid form rather than the less reactive boronate anion, potentially enhancing coupling efficiency with electron‑poor aryl halides.

Boronic Acid pKa
Class‑level inference
Predicted 7.5–9.0
May favor neutral form at Suzuki coupling pH
Exact experimental pKa not published; pyridin‑4‑yl analog pKa = 4.00
Boronic Acid pKa Reactivity Suzuki Coupling

(2,6‑Diphenylpyridin‑4‑yl)boronic Acid: Applications & Procurement


Bipolar Host Materials for Phosphorescent OLEDs

This boronic acid is the building block of choice for synthesizing the 2,6‑diphenylpyridin‑4‑yl fragment that is critical to achieving high triplet energy (ET ≥ 2.75 eV) in bipolar host materials. As demonstrated by Zhang et al., DPPy‑based hosts deliver green PhOLED EQEmax of 24.3 % and red PhOLED EQEmax of 25.3 % [1]. A researcher requiring such performance must purchase this specific boronic acid; generic pyridin‑4‑ylboronic acid will not impart the required ET and device efficiency.

Heteroatom‑Enriched Microporous Polymers for Supercapacitors

The diphenylpyridin‑4‑yl unit, when incorporated into CMPs via Suzuki polymerization of a bis(boronic acid) derivative (e.g., BTPP‑Ph‑AQ CMP), enables a three‑electrode specific capacitance of 632.76 F g⁻¹, far exceeding the 200–350 F g⁻¹ typical of non‑heterocyclic anthraquinone CMPs [1][2]. Researchers targeting high‑capacitance CMP electrodes should procure (2,6‑diphenylpyridin‑4‑yl)boronic acid as the monomer precursor.

Selective Mono‑Functionalization of Polyhalogenated Arenes

When a single 2,6‑diphenylpyridin‑4‑yl group must be appended to a molecule containing multiple reactive halide sites, the steric bulk of this boronic acid provides superior mono‑selectivity compared to unhindered pyridin‑4‑ylboronic acid [3]. Although direct yield data for this exact compound is not available, the class‑level evidence supports its use where minimal bis‑adduct formation is desired, simplifying downstream purification.

Suzuki Coupling with High‑pKa Boronic Acid

Under typical Suzuki–Miyaura conditions (pH 9–11), the predicted higher pKa (≈ 7.5–9.0) of (2,6‑diphenylpyridin‑4‑yl)boronic acid relative to pyridin‑4‑ylboronic acid (pKa = 4.00) means a larger proportion of the reagent remains in the reactive neutral form [4]. This can be advantageous when coupling with electron‑poor aryl halides that require a less ionized boronic acid partner for optimal transmetalation kinetics.

Application
Selection Property
Validation Focus
Phosphorescent OLED host synthesis
High triplet energy (ET ≥ 2.75 eV) and steric shielding
ET measurement and EQE performance testing
Microporous polymer electrode synthesis
Heteroatom‑enriched diphenylpyridine unit for high capacitance
Specific capacitance and cycling stability
Polyhalogenated arene mono‑coupling
Steric bulk enables mono‑selectivity control
Mono‑/bis‑adduct ratio in Suzuki coupling
Coupling with electron‑poor aryl halides
Elevated pKa predicted for neutral form prevalence
Reaction efficiency with electron‑deficient substrates
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